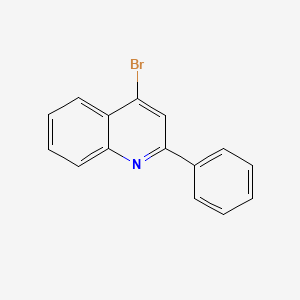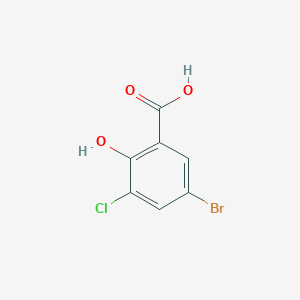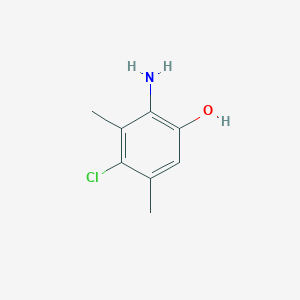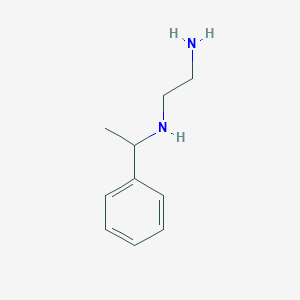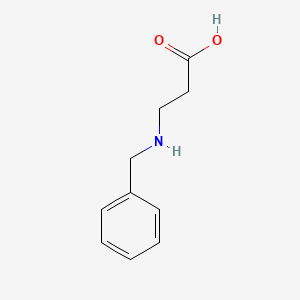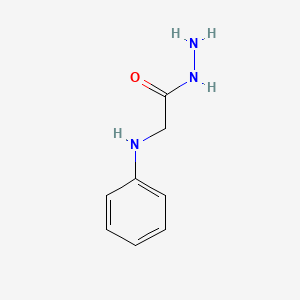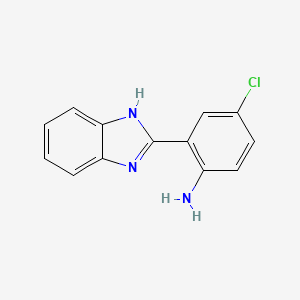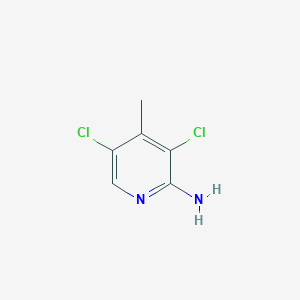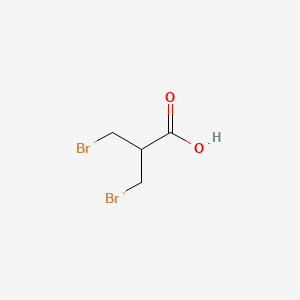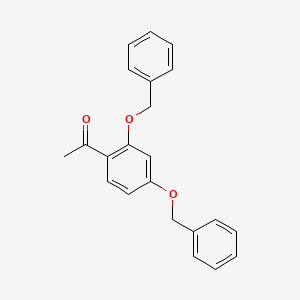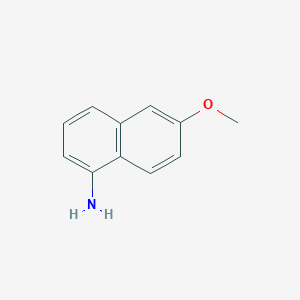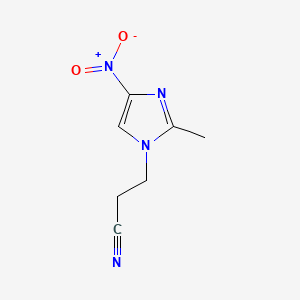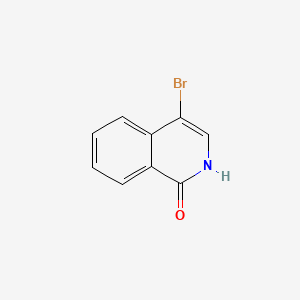![molecular formula C5H2BrClN4 B1267455 3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidine CAS No. 90914-41-3](/img/structure/B1267455.png)
3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidine
Vue d'ensemble
Description
3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidine is a chemical compound with the CAS Number: 90914-41-3 . It has a molecular weight of 233.45 . The IUPAC name for this compound is 3-bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidine .
Synthesis Analysis
The synthesis of 3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidine can be achieved through several methods. One method involves the use of N-Bromosuccinimide in chloroform at 20℃ for 5 hours . Another method involves the use of triethylamine in 1,4-dioxane at 85℃ for 0.5 hours .Molecular Structure Analysis
The InChI code for 3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidine is 1S/C5H2BrClN4/c6-3-2-4(7)8-1-9-5(2)11-10-3/h1H,(H,8,9,10,11) .Physical And Chemical Properties Analysis
This compound is a solid and should be stored in a dark place, under an inert atmosphere, and in a freezer under -20C . . The compound has a high GI absorption and is BBB permeant . It is soluble with a solubility of 0.132 mg/ml .Applications De Recherche Scientifique
- Application: This research covers and summarizes comprehensive data reported within the period from 2017 to 2021 on the synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives .
- Method: The methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system .
- Results: The advantages and drawbacks of different synthetic strategies are considered .
- Application: A new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds were designed, and synthesized as novel CDK2 targeting compounds .
- Method: The compounds were synthesized and their growth inhibitory effects were tested on three examined cell lines .
- Results: Most of the prepared compounds significantly inhibited the growth of the three examined cell lines . Compounds 14, 13 and 15 revealed the most significant inhibitory activity .
- Application: Pyrazolo[3,4-d]pyrimidines with different substituents in position N1, C4 and C6 were tested for their antibacterial activity against the Gram-positive bacterium S. aureus and the Gram-negative bacterium Escherichia coli .
- Method: The antibacterial activity of a representative set of pyrazolo[3,4-d]pyrimidines was tested .
- Results: The results of this study are not specified in the available resources .
Synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives
CDK2 Inhibitors
Antibacterial Activity
- Application: More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references (2400 patents) up to date . This review covers the analysis of the diversity of the substituents present at positions N1, C3, C4, C5, and C6, the synthetic methods used for their synthesis, starting from both a preformed pyrazole .
- Method: The methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system .
- Results: The advantages and drawbacks of different synthetic strategies are considered .
- Application: Many novel pyrimidine derivatives have been designed and developed for their anticancer activity in the last few years . The present review aims to focus on the structure activity relationship (SAR) of pyrimidine derivatives as anticancer agent from the last decade .
- Method: The compounds were synthesized and their growth inhibitory effects were tested on three examined cell lines .
- Results: Most of the prepared compounds significantly inhibited the growth of the three examined cell lines . Compounds 14, 13 and 15 revealed the most significant inhibitory activity .
- Application: Recently, pyrazolopyrimidine is considered an appealing scaffold for pharmacologically active agents development with antitumor potential . This scaffold acts as a bioisostere of adenine and retains the main interactions of ATP at the kinase domain .
- Method: The compounds were synthesized and their growth inhibitory effects were tested on three examined cell lines .
- Results: Most of the prepared compounds significantly inhibited the growth of the three examined cell lines .
1H-Pyrazolo[3,4-b]pyridines Synthesis and Biomedical Applications
Anticancer Activity
CDK Inhibition
- Application: More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references (2400 patents) up to date . This review covers the analysis of the diversity of the substituents present at positions N1, C3, C4, C5, and C6, the synthetic methods used for their synthesis, starting from both a preformed pyrazole .
- Method: The methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system .
- Results: The advantages and drawbacks of different synthetic strategies are considered .
- Application: Many novel pyrimidine derivatives have been designed and developed for their anticancer activity in the last few years . The present review aims to focus on the structure activity relationship (SAR) of pyrimidine derivatives as anticancer agent from the last decade .
- Method: The compounds were synthesized and their growth inhibitory effects were tested on three examined cell lines .
- Results: Most of the prepared compounds significantly inhibited the growth of the three examined cell lines . Compounds 14, 13 and 15 revealed the most significant inhibitory activity .
- Application: Recently, pyrazolopyrimidine is considered an appealing scaffold for pharmacologically active agents development with antitumor potential . This scaffold acts as a bioisostere of adenine and retains the main interactions of ATP at the kinase domain .
- Method: The compounds were synthesized and their growth inhibitory effects were tested on three examined cell lines .
- Results: Most of the prepared compounds significantly inhibited the growth of the three examined cell lines .
1H-Pyrazolo[3,4-b]pyridines Biomedical Applications
Anticancer Activity with Key Emphasis on SAR
CDK Inhibition
Safety And Hazards
Propriétés
IUPAC Name |
3-bromo-4-chloro-2H-pyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrClN4/c6-3-2-4(7)8-1-9-5(2)11-10-3/h1H,(H,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDFHFCAMBZNSLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=NNC(=C2C(=N1)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40321105 | |
| Record name | 3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40321105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidine | |
CAS RN |
90914-41-3 | |
| Record name | 90914-41-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=370382 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40321105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



